Phosphoric acid, triisoamyl ester
Description
Triisoamyl esters generally exhibit moderate polarity, thermal stability, and solubility profiles depending on alkyl chain length. These esters are commonly used as plasticizers, flame retardants, or solvent extraction agents in industrial processes .
Properties
CAS No. |
919-62-0 |
|---|---|
Molecular Formula |
C15H33O4P |
Molecular Weight |
308.39 g/mol |
IUPAC Name |
tris(3-methylbutyl) phosphate |
InChI |
InChI=1S/C15H33O4P/c1-13(2)7-10-17-20(16,18-11-8-14(3)4)19-12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
InChI Key |
YQLIHRFKJJQBAF-UHFFFAOYSA-N |
SMILES |
CC(C)CCOP(=O)(OCCC(C)C)OCCC(C)C |
Canonical SMILES |
CC(C)CCOP(=O)(OCCC(C)C)OCCC(C)C |
Other CAS No. |
919-62-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Phosphoric Acid Esters
Structural and Molecular Properties
Phosphoric acid esters vary significantly in molecular weight and structure, influencing their physical and chemical behaviors:
Key Observations :
- Triphenyl ester : High molecular weight and aromaticity contribute to its solid state and use as a flame retardant .
- Trimethyl ester : Low molecular weight and volatility make it suitable for reactions requiring high mobility .
- Tristearyl ester : Long alkyl chains enhance lubricity and compatibility with polymers .
- Triisoamyl ester : Branched chains likely improve solubility in organic solvents compared to linear analogs.
Triphenyl Ester
- Primary Use : Flame retardant in plastics, hydraulic fluids, and adhesives .
- Performance : Exhibits high thermal stability (boiling point: 414°C) but poses health risks (e.g., neurotoxicity) with prolonged exposure .
Trimethyl Ester
- Primary Use : Intermediate in chemical synthesis and solvent extraction.
- Performance : Efficient in liquid-liquid extraction of phosphoric acid from aqueous systems at elevated temperatures (45°C) .
Tristearyl Ester
Triisoamyl Ester (Inferred)
Liquid-Liquid Extraction Efficiency
Phosphoric acid recovery using esters depends on temperature and ester structure:
| Ester Type | Temperature | Ester Volume Required (ml) | Extraction Efficiency |
|---|---|---|---|
| Methyl acetate | 45°C | 0.09–0.47 | Highest |
| Methyl acetate | 25°C | 0.15–0.53 | Moderate |
Triisoamyl ester, with its branched structure, is hypothesized to outperform linear esters (e.g., methyl acetate) at lower temperatures due to improved phase separation .
Recommendations for Future Research :
- Conduct experimental studies on triisoamyl ester’s phase behavior and toxicity.
- Explore hybrid ester systems (e.g., mixed alkyl/aryl) to optimize extraction efficiency and safety .
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